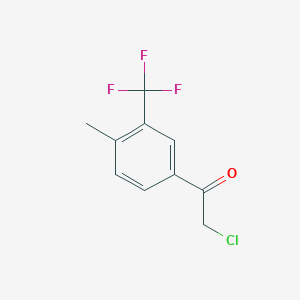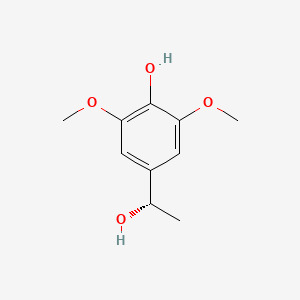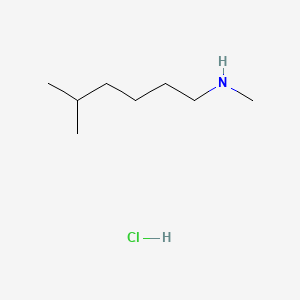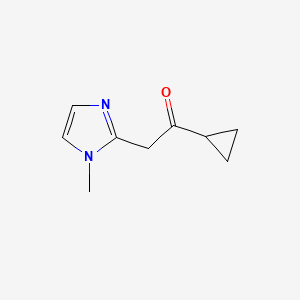
4'-Methyl-3'-(trifluoromethyl)phenacyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Methyl-3’-(trifluoromethyl)phenacyl chloride is an organic compound characterized by the presence of a trifluoromethyl group and a methyl group attached to a phenacyl chloride structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-3’-(trifluoromethyl)phenacyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 4’-Methyl-3’-(trifluoromethyl)acetophenone.
Chlorination: The acetophenone is subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloride group.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In industrial settings, the production of 4’-Methyl-3’-(trifluoromethyl)phenacyl chloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4’-Methyl-3’-(trifluoromethyl)phenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the compound can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium carbonate, or organic bases are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Amines, ethers, and thioethers.
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and hydrocarbons.
Aplicaciones Científicas De Investigación
4’-Methyl-3’-(trifluoromethyl)phenacyl chloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4’-Methyl-3’-(trifluoromethyl)phenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent reagent in substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)benzoyl chloride
- 4-(Trifluoromethyl)benzoyl chloride
- 4-Methyl-3-(trifluoromethyl)phenol
Uniqueness
4’-Methyl-3’-(trifluoromethyl)phenacyl chloride is unique due to the presence of both a methyl and a trifluoromethyl group, which imparts distinct chemical properties. The trifluoromethyl group increases the compound’s stability and reactivity, making it valuable in various synthetic applications. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C10H8ClF3O |
|---|---|
Peso molecular |
236.62 g/mol |
Nombre IUPAC |
2-chloro-1-[4-methyl-3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H8ClF3O/c1-6-2-3-7(9(15)5-11)4-8(6)10(12,13)14/h2-4H,5H2,1H3 |
Clave InChI |
XDKJAZCHTMVXPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)CCl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13591237.png)
![(5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13591241.png)



![2-(3-Chloro-4,5-dihydroxyphenyl)-3-[3-(4-chlorophenyl)propyl]-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B13591263.png)





![3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline](/img/structure/B13591309.png)

